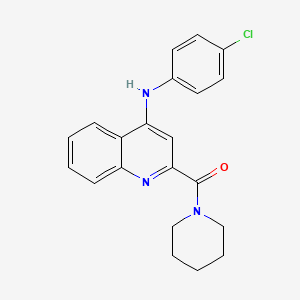![molecular formula C13H18FNO B2399179 [1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol CAS No. 864411-38-1](/img/structure/B2399179.png)
[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol: is a chemical compound that features a piperidine ring substituted with a 3-fluorobenzyl group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol typically involves the reaction of 3-fluorobenzyl chloride with piperidine, followed by the reduction of the resulting intermediate to introduce the methanol group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
化学反应分析
Types of Reactions:
Oxidation: [1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
Chemistry: In organic synthesis, [1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals. Its piperidine ring is a common motif in many drugs, and the presence of the fluorine atom can improve the metabolic stability and bioavailability of these molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases, including neurological disorders and cancer .
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of various industrial products .
作用机制
The mechanism of action of [1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the fluorine atom can enhance binding affinity and selectivity. The compound may modulate the activity of certain enzymes and receptors, leading to its observed biological effects .
相似化合物的比较
- 3-(3-Fluoro-benzyl)-piperidine
- 4-(3-Fluoro-benzyl)-piperidine
- 2-Fluoro-4-(1-piperazinyl)benzonitrile
- 2-Fluoro-4-(3-piperidinyloxy)benzonitrile
Comparison: Compared to these similar compounds, [1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol is unique due to the presence of the methanol group, which can influence its chemical reactivity and biological activity. The methanol group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s solubility and pharmacokinetic properties .
属性
IUPAC Name |
[1-[(3-fluorophenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-13-5-1-3-11(7-13)8-15-6-2-4-12(9-15)10-16/h1,3,5,7,12,16H,2,4,6,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVBGQQMIBCFET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2399099.png)
![3-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2399102.png)
![2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid](/img/structure/B2399103.png)


![1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea](/img/structure/B2399110.png)


![(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2399116.png)
![N-[1-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2399117.png)

